1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride

Vue d'ensemble

Description

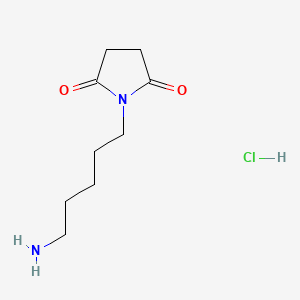

1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.

Méthodes De Préparation

The synthesis of 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the aminopentyl side chain. One common synthetic route starts with the cyclization of a suitable precursor to form the pyrrolidine-2,5-dione core. This is followed by the alkylation of the dione with a 5-aminopentyl group under controlled conditions. Industrial production methods may involve optimizing these steps for higher yields and purity .

Analyse Des Réactions Chimiques

Substitution Reactions

The primary amine group on the pentyl chain participates in nucleophilic substitution reactions, forming derivatives with altered biological or physicochemical properties.

Substitution reactions are critical for synthesizing analogs with enhanced pharmacological profiles, such as anticonvulsant agents .

Cyclization Reactions

The aminoalkyl side chain facilitates intramolecular cyclization under acidic or basic conditions, forming bicyclic structures.

-

Acid-Catalyzed Cyclization :

Refluxing with acetic acid in toluene induces cyclization, producing pyrrolidin-2-one derivatives (e.g., 1,5-substituted pyrrolidines) . -

Base-Mediated Cyclization :

Alkaline conditions (e.g., NaOH) promote dealkoxycarbonylation, simplifying synthetic routes to bioactive compounds .

Reduction/Oxidation Reactions

The dione moiety (pyrrolidine-2,5-dione) undergoes redox transformations:

| Reaction | Reagents | Outcome | Application |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Conversion to diol (pyrrolidine-2,5-diol) | Modifies solubility |

| Oxidation | KMnO₄, CrO₃ | Formation of carboxylic acid derivatives | Enhances reactivity |

These reactions adjust electronic properties, influencing interactions with biological targets like serotonin receptors .

Cross-Coupling Reactions

The compound serves as a precursor in metal-catalyzed cross-coupling reactions:

-

Buchwald-Hartwig Amination :

Palladium catalysts (e.g., Pd(OAc)₂) enable coupling with aryl halides, introducing aromatic groups to the amine . -

Suzuki-Miyaura Coupling :

Boronic acids react with halogenated derivatives, expanding structural diversity for drug discovery .

Enzymatic Interactions

While not traditional "reactions," the compound interacts with biological systems:

-

5-HT Receptor Binding : The aminopentyl chain facilitates binding to 5-HT₁ₐ/5-HT₇ receptors, with Ki values ranging from 44–109 nM .

-

Enzyme Inhibition : Acts as a competitive inhibitor for γ-aminobutyric acid (GABA) transaminase, modulating neurotransmitter levels .

Stability and Degradation

Under harsh conditions (pH < 2 or pH > 10, >100°C), the compound degrades via:

-

Hydrolysis : Cleavage of the dione ring to form succinic acid derivatives.

-

Deamination : Loss of NH₃ from the pentyl chain, forming alkenes.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride features a pyrrolidine ring and an amino group, contributing to its unique reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 220.69 g/mol. The compound's structure allows for diverse interactions with biological targets, making it an important subject of study in drug discovery.

Scientific Research Applications

This compound has several notable applications:

Medicinal Chemistry

- Anticonvulsant Activity : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit anticonvulsant properties. This compound has been tested in various animal models for its ability to prevent seizures, showing promise as a therapeutic agent for epilepsy .

- Cancer Research : The compound has demonstrated the ability to induce apoptosis in cancer cell lines. Its mechanism may involve interaction with specific receptors or modulation of signaling pathways related to cell survival .

Organic Synthesis

- Intermediate in Synthesis : It serves as a versatile intermediate in the synthesis of more complex molecules. Its functionality allows chemists to modify its structure to create derivatives with enhanced biological activity or different pharmacological profiles .

Biological Studies

- Enzyme Interaction Studies : The compound can be utilized to study enzyme interactions and pathways involved in neurotransmission. It may influence the activity of GABA receptors, which are critical in regulating neuronal excitability .

- Biosensing Applications : Due to its ability to bind with proteins and other biomolecules, it holds potential for use in biosensing technologies where specific interactions are essential for detection and measurement .

Anticonvulsant Research

A series of studies have evaluated the anticonvulsant properties of pyrrolidine derivatives, including this compound. In these studies:

- Compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.

- Results indicated that certain derivatives exhibited significant protective effects against seizures at specific dosages .

Cancer Cell Studies

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:

- Mechanistic studies revealed that the compound activates caspases involved in the apoptotic pathway.

- Further research is needed to explore its efficacy in vivo and its potential as an anticancer agent .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anticonvulsant | Protects against seizures in animal models |

Mécanisme D'action

The mechanism of action of 1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The aminopentyl side chain may enhance binding affinity and specificity, contributing to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride can be compared with other pyrrolidine derivatives, such as:

Pyrrolidine-2,5-dione: Lacks the aminopentyl side chain, resulting in different biological properties.

1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride: Features a shorter side chain, which may affect its binding interactions and biological activity.

3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: Contains additional functional groups that can alter its pharmacological profile .

Activité Biologique

1-(5-Aminopentyl)pyrrolidine-2,5-dione hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

- Anticonvulsant Properties : The compound has shown promise in anticonvulsant activity, particularly in models of epilepsy. In studies involving maximal electroshock (MES) tests, several derivatives demonstrated significant anticonvulsant effects at doses ranging from 30 mg/kg to 100 mg/kg .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Notably, derivatives have shown selective activity against multidrug-resistant strains of Staphylococcus aureus .

- Anticancer Activity : The compound has also been evaluated for its anticancer effects. In vitro studies revealed that certain derivatives significantly reduced the viability of cancer cell lines such as A549 (lung adenocarcinoma) while exhibiting lower cytotoxicity towards non-cancerous cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in steroidogenesis, such as aromatase and 17α-hydroxylase/17,20-lyase. For instance, certain derivatives demonstrated competitive inhibition with IC50 values comparable to established inhibitors like Aminoglutethimide .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors and ion channels. For example, studies have indicated that some derivatives modulate voltage-gated sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release .

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant potential of various pyrrolidine-2,5-dione derivatives. In one study, compounds were tested using the MES model in mice. The most potent compounds exhibited significant activity at doses as low as 30 mg/kg . This highlights the potential for developing new anticonvulsant medications based on this scaffold.

Antimicrobial Activity

In a recent study focusing on antimicrobial properties, several pyrrolidine derivatives were screened against resistant strains of Staphylococcus aureus. Compound 21 was noted for its selective activity against strains resistant to linezolid and tedizolid . These findings support the exploration of this compound class as potential alternatives in antibiotic therapy.

Anticancer Activity

The anticancer effects were assessed using the A549 cell line. Compounds showed a structure-dependent response where modifications to the pyrrolidine core influenced cytotoxicity. Notably, compounds containing free amino groups exhibited enhanced anticancer activity compared to those with acetylamino fragments .

Data Summary Table

| Biological Activity | Model/Cell Line | Dose/Concentration | IC50 Values (µM) | Observations |

|---|---|---|---|---|

| Anticonvulsant | MES model (mice) | 30 - 100 mg/kg | Not specified | Significant anticonvulsant effects |

| Antimicrobial | Staphylococcus aureus | Varies | Not specified | Selective activity against resistant strains |

| Anticancer | A549 (lung cancer) | 100 µM | Structure-dependent | Reduced viability; lower toxicity to non-cancerous cells |

Propriétés

IUPAC Name |

1-(5-aminopentyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.ClH/c10-6-2-1-3-7-11-8(12)4-5-9(11)13;/h1-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURPMVSGLODIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.